Propan-2-yl 2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate
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Overview
Description
Propan-2-yl 2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyridines This compound is characterized by the presence of a difluoromethyl group and a carboxylate ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate typically involves the use of difluoroacetaldehyde ethyl hemiacetal and imidazo[1,2-a]pyridines. A common method is the Friedel–Crafts reaction, which is promoted by 1,1,1,3,3,3-hexafluoro-2-propanol at room temperature. This reaction is metal-free and offers high efficiency with a wide substrate scope .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as the use of environmentally benign reagents and conditions, are often applied to optimize the synthesis process for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the difluoromethyl group, to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
Propan-2-yl 2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of Propan-2-yl 2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The difluoromethyl group plays a crucial role in modulating the compound’s lipophilicity, polarity, and conformational preferences, which in turn affects its biological activity. The compound may act on various enzymes and receptors, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(Difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate
- Propan-2-yl 2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate
- 2-(Difluoromethyl)-imidazo[1,2-a]pyridine
Uniqueness
Propan-2-yl 2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate is unique due to the presence of both the difluoromethyl group and the carboxylate ester functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
Propan-2-yl 2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound based on available literature, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features an imidazo[1,2-a]pyridine core with a difluoromethyl substituent and a propan-2-yl ester group. Its molecular formula is C12H12F2N2O2, with a molecular weight of approximately 250.24 g/mol. The structural characteristics contribute to its biological activity by influencing its interaction with biological targets.
Research indicates that compounds containing the imidazo[1,2-a]pyridine scaffold exhibit a variety of biological activities:
- Antimicrobial Activity : Imidazo[1,2-a]pyridine derivatives have shown significant antimicrobial properties against various pathogens. For instance, studies have indicated that such compounds can inhibit the growth of Mycobacterium tuberculosis (MTB) strains, both drug-sensitive and resistant .
- Antitumor Activity : The imidazo[1,2-a]pyridine structure is associated with antitumor effects due to its ability to inhibit specific kinases involved in cancer cell proliferation .
Biological Activity Overview
Case Studies
Case Study 1: Antitubercular Agents
A series of N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides were synthesized based on the structure of this compound. These compounds exhibited excellent in vitro activity against drug-sensitive and resistant MTB strains. Notably, compounds 15b and 15d demonstrated promising pharmacokinetic profiles .
Case Study 2: Antitumor Activity
In research focusing on pyrazole derivatives that include the imidazo[1,2-a]pyridine scaffold, significant inhibitory effects were observed against BRAF(V600E) and EGFR kinases. This suggests potential applications in targeted cancer therapies .
Properties
Molecular Formula |
C12H16F2N2O2 |
---|---|
Molecular Weight |
258.26 g/mol |
IUPAC Name |
propan-2-yl 2-(difluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C12H16F2N2O2/c1-7(2)18-12(17)10-9(11(13)14)15-8-5-3-4-6-16(8)10/h7,11H,3-6H2,1-2H3 |
InChI Key |
CBUYSYFCRYDTKR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=C(N=C2N1CCCC2)C(F)F |
Origin of Product |
United States |
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